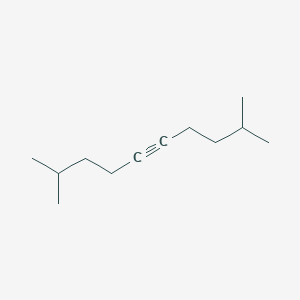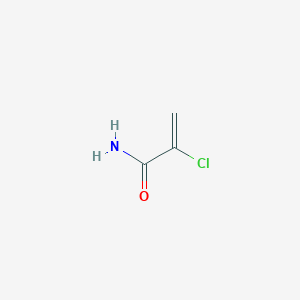![molecular formula C25H38O2 B095512 (E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-enoic acid CAS No. 18681-22-6](/img/structure/B95512.png)
(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[930The name is derived from the Latin word “cerotus,” which in turn was derived from the Ancient Greek word “κηρός” (keros), meaning beeswax or honeycomb, combined with “plastic” from the Latin “plasticus” (meaning of molding, from Greek “plastikos,” from “plassein” to mold, form) .
Preparation Methods
Synthetic Routes and Reaction Conditions: (E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-enoic acid can be synthesized through a series of chemical reactions starting from simpler organic compounds. One notable method involves the transformation of tropone into an optically pure tricyclic system. This sequence features a stereoselective Ireland ester enolate Claisen rearrangement followed by an intramolecular nitrite oxide cycloaddition for the assembly of an ABC-ring precursor of the target molecule .
Industrial Production Methods: Industrial production of ceroplasteric acid typically involves the extraction and purification from natural sources, such as the scale insect Ceroplastes rubens Maskell. The process includes the hydrolysis of the insect’s waxy secretions to obtain the acid .
Chemical Reactions Analysis
Types of Reactions: (E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-enoic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Esterification: Typically involves the use of alcohols and acid catalysts such as sulfuric acid.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Esters: Formed from esterification reactions.
Ketones/Aldehydes: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-enoic acid has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in the metabolism of certain insects.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ceroplasteric acid involves its interaction with specific molecular targets and pathways. For instance, it can form esters with UV curable moiety alcohols, which are then used in various industrial applications . The exact molecular targets and pathways involved in its biological effects are still under investigation.
Comparison with Similar Compounds
(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-enoic acid can be compared with other long-chain saturated fatty acids, such as:
Hexatriacontanoic acid (C36): A 36-carbon-long saturated fatty acid.
Heptatriacontanoic acid (C37): A 37-carbon-long saturated fatty acid.
Uniqueness: this compound is unique due to its specific carbon chain length and its origin from the waxy secretions of the scale insect Ceroplastes rubens Maskell. This distinguishes it from other long-chain fatty acids that are typically derived from plant or animal sources .
Properties
CAS No. |
18681-22-6 |
|---|---|
Molecular Formula |
C25H38O2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C25H38O2/c1-16(7-6-8-19(4)24(26)27)21-13-14-25(5)15-22-18(3)9-11-20(22)17(2)10-12-23(21)25/h8,10,16,20-23H,3,6-7,9,11-15H2,1-2,4-5H3,(H,26,27)/b17-10-,19-8+/t16-,20-,21+,22+,23+,25-/m0/s1 |
InChI Key |
DIQGDBNYBUYWHQ-UCRCEIQLSA-N |
SMILES |
CC1=CCC2C(CCC2(CC3C1CCC3=C)C)C(C)CCC=C(C)C(=O)O |
Isomeric SMILES |
C/C/1=C/C[C@@H]2[C@H](CC[C@]2(C[C@H]3[C@H]1CCC3=C)C)[C@@H](C)CC/C=C(\C)/C(=O)O |
Canonical SMILES |
CC1=CCC2C(CCC2(CC3C1CCC3=C)C)C(C)CCC=C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)





![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)






